2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
Chemical Structure and Properties
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide (hereafter referred to as Compound A) is a 1,2,4-triazole-based acetamide derivative. Its core structure consists of a triazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a 4-tert-butylphenyl group. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide moiety, which is further substituted with a 3,4-dichlorophenyl group.
Key physicochemical properties include:
Such derivatives are explored for pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibition properties .
Properties
CAS No. |
477313-67-0 |
|---|---|
Molecular Formula |
C27H26Cl2N4O2S |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C27H26Cl2N4O2S/c1-27(2,3)18-7-5-17(6-8-18)25-31-32-26(33(25)20-10-12-21(35-4)13-11-20)36-16-24(34)30-19-9-14-22(28)23(29)15-19/h5-15H,16H2,1-4H3,(H,30,34) |
InChI Key |
LTVFYXFSMXFERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups may participate in reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the phenyl rings.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups may bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A belongs to a class of 1,2,4-triazole-3-thioacetamides. Key structural variations among analogues include substitutions on the triazole ring and the acetamide-linked aryl group. These modifications significantly influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
In contrast, Compound D’s phenoxymethyl group improves solubility . Halogenated aryl groups (e.g., 3,4-dichlorophenyl in Compound A) enhance receptor binding via hydrophobic interactions, as seen in COX-2 inhibitors .
Compound E’s furan-2-yl substitution demonstrates significant anti-exudative activity, highlighting the role of heterocyclic moieties .
Crystallography and Stability :
- N-Substituted acetamides (e.g., Compound A ) exhibit planar amide groups and intermolecular hydrogen bonding (N–H⋯O), critical for crystal packing and stability .
Research Findings and Pharmacological Implications
- Anti-Inflammatory Potential: Dichlorophenyl acetamides are known to inhibit cyclooxygenase (COX) enzymes. Compound A’s 3,4-dichloro substitution mirrors diclofenac’s pharmacophore, suggesting COX-2 selectivity .
- Antimicrobial Activity : Triazole-thioacetamides with electron-withdrawing groups (e.g., chlorine) show enhanced activity against Gram-positive bacteria, as demonstrated in related compounds () .
- Metabolic Stability : The tert-butyl group in Compound A may reduce oxidative metabolism, extending half-life compared to methyl or methoxy substituents .
Biological Activity
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 423.93 g/mol. Its structure features:
- A triazole ring , known for its broad spectrum of biological activities.
- Sulfanyl and acetamide functional groups, which enhance its reactivity and interaction with biological targets.
- Aromatic substituents including tert-butyl and methoxy groups, which may influence solubility and bioavailability.
Antifungal and Antibacterial Properties
Compounds containing triazole moieties are widely recognized for their antifungal properties. Preliminary studies suggest that 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide exhibits significant antifungal activity against various strains, potentially inhibiting key enzymes involved in fungal cell wall synthesis. Additionally, the compound may possess antibacterial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that similar triazole derivatives may exhibit anti-inflammatory properties. The presence of specific substituents in this compound could enhance its efficacy in treating inflammatory diseases by modulating immune responses or inhibiting pro-inflammatory cytokines .
Anticancer Potential
The compound's unique structure allows it to interact with multiple biological targets, which is crucial in cancer therapy. Initial studies have shown that it may inhibit tumor growth by affecting pathways related to cell proliferation and apoptosis. Further investigation is required to elucidate the specific mechanisms involved .
Synthesis
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This can be accomplished via nucleophilic substitution reactions.
- Acetylation : The final step involves attaching the acetamide group to complete the synthesis.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Antifungal Activity Study : A study found that a related triazole derivative exhibited potent antifungal effects against Candida species, suggesting that structural modifications could enhance activity against resistant strains .
- Anti-inflammatory Research : Another study indicated that similar compounds reduced inflammation markers in animal models of arthritis, supporting their potential use in treating inflammatory conditions .
- Cancer Inhibition Trials : Research demonstrated that triazole derivatives could inhibit specific cancer cell lines by inducing apoptosis through caspase activation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide | C20H22ClN5OS | Antifungal |
| N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio}-acetamide | C22H24N3O2S | Anti-inflammatory |
| 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-amino-pyrazole | C11H8Cl2F3N3 | Anticancer |
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide lies in its specific combination of substituents that may enhance its biological activity compared to other triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
